

R 59-022: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: R 59-022

Cat. No.: B1678719

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

R 59-022, with the chemical name 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a synthetic small molecule recognized primarily for its role as a diacylglycerol kinase (DGK) inhibitor.^{[1][2]} By blocking the activity of DGK, **R 59-022** prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC).^{[2][3]} The potentiation of PKC signaling by **R 59-022** has made it a valuable tool for studying a variety of cellular processes, including signal transduction, platelet aggregation, neurotransmitter release, and apoptosis.^{[4][5][6]} Beyond its primary target, **R 59-022** has also been identified as a serotonin (5-HT) receptor antagonist.^{[4][7]}

Quantitative Data

The following tables summarize the key quantitative data for **R 59-022**, including its inhibitory activity against DGK isoforms and its effects in various experimental systems.

Table 1: Inhibitory Activity of R 59-022 against Diacylglycerol Kinase (DGK) Isoforms

DGK Isoform	IC50 (μM)	Experimental System	Reference
DGKα (Type I)	2.8 ± 1.5	Human red blood cell membranes (endogenous DAG)	[8]
DGKα (Type I)	3.3 ± 0.4	Human red blood cell membranes (exogenous OAG)	[8]
DGKα (Type I)	~25	In vitro assay with purified enzyme	[9]
DGKε (Type III)	Moderately Attenuated	In vitro assay with purified enzyme	[9][10]
DGKθ (Type V)	Moderately Attenuated	In vitro assay with purified enzyme	[9][10]

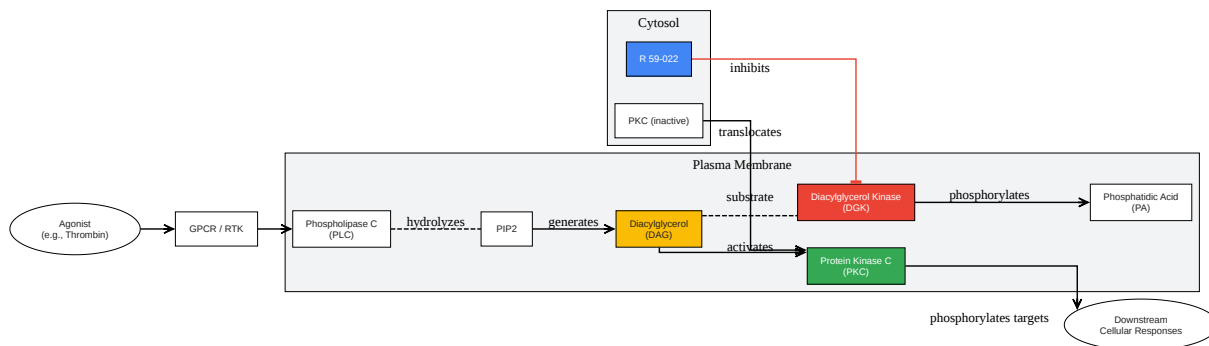
OAG: 1-oleoyl-2-acetyl-sn-glycerol

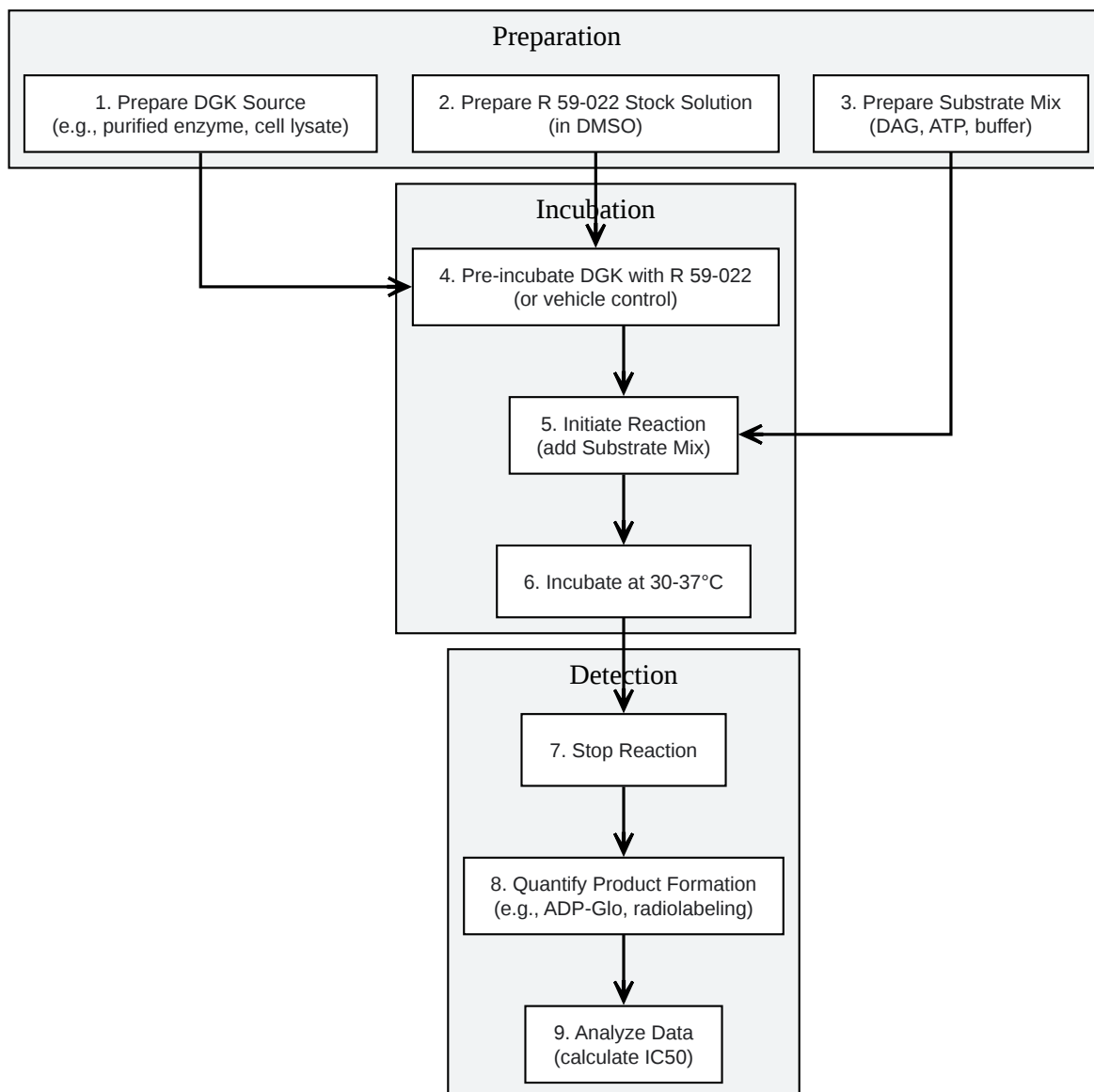
Table 2: In Vitro and In Vivo Effects of R 59-022

Effect	Concentration/Dose	Experimental System	Reference
Inhibition of OAG phosphorylation	3.8 ± 1.2 µM (IC50)	Intact human platelets	[8]
Potentialiation of platelet aggregation	10 µM	Thrombin-stimulated human platelets	[5][11]
Activation of PKC	4-6 µM	Swiss 3T3 cells	[6]
Increased Noradrenaline Release	30 µM	Chromaffin cells	[4]
Apoptosis Induction	10 µM	Glioblastoma cells	[4]
Increased median survival	2 mg/kg (i.p.)	SCID mice with U87 glioblastoma xenografts	[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of R 59-022 Action





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